2-Chloro-4-ethoxy-3-fluorobenzoic acid
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Overview
Description
2-Chloro-4-ethoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO3. This compound is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, ethoxy, and fluorine groups. It is primarily used in chemical research and synthesis due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Ethoxylation: Introduction of the ethoxy group.
Each step requires specific reagents and conditions. For instance, fluorination can be achieved using fluorine gas or other fluorinating agents under controlled conditions. Chlorination often involves the use of chlorine gas or thionyl chloride, while ethoxylation can be performed using ethyl alcohol in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often using automated systems to control reaction conditions and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethoxy-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine, ethoxy, or fluorine groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ethoxy group yields 2-Chloro-4-hydroxy-3-fluorobenzoic acid .
Scientific Research Applications
2-Chloro-4-ethoxy-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine, ethoxy, and fluorine groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-Chloro-4-ethoxy-5-fluorobenzoic acid
- 2-Chloro-3-ethoxy-4-fluorobenzoic acid
- 4-Chloro-2-ethoxy-3-fluorobenzoic acid
Comparison: Compared to its analogs, 2-Chloro-4-ethoxy-3-fluorobenzoic acid is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. For instance, the position of the fluorine atom can influence the compound’s electronic properties and its interaction with biological targets .
Properties
IUPAC Name |
2-chloro-4-ethoxy-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCGBKRMVQVOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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